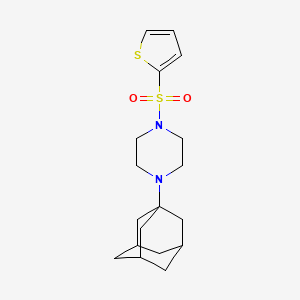
N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. P2X7 receptor activation has been implicated in various pathological conditions such as inflammation, pain, and neurodegeneration. Therefore, A-438079 has attracted attention as a potential therapeutic agent for these conditions.
Wirkmechanismus
N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines and chemokines, as well as the formation of the inflammasome, which is a complex of proteins that activates caspase-1 and leads to the release of IL-1β and IL-18. This compound blocks these effects by preventing the activation of the P2X7 receptor.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to reduce the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation. In addition, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which reduces the potential for off-target effects. It is also relatively stable and easy to handle. However, one limitation is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and neurological disorders in humans. Another direction is to investigate its effects on other P2X receptors, as well as its potential interactions with other neurotransmitter systems. Finally, further studies are needed to fully understand the mechanisms underlying its effects on inflammation and pain, as well as its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5-isopropyl-3-isoxazolecarboxamide has been extensively studied in various animal models of disease. It has been shown to have anti-inflammatory effects in models of arthritis, colitis, and neuroinflammation. It has also been shown to have analgesic effects in models of neuropathic pain and cancer pain. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)12-7-11(16-18-12)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQOLKXVSCFWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)
![3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4796568.png)
![4-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4796572.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4796575.png)
![4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide](/img/structure/B4796581.png)
![2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4796583.png)
![3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4796584.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4796589.png)
![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4796615.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4796616.png)

![1-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}indoline](/img/structure/B4796644.png)

